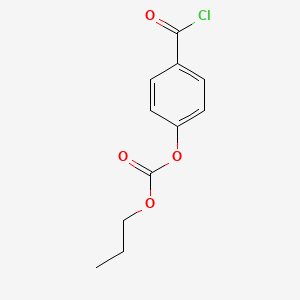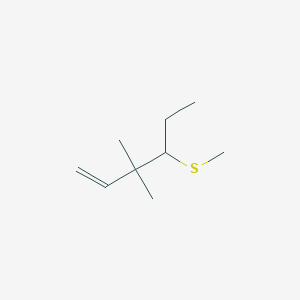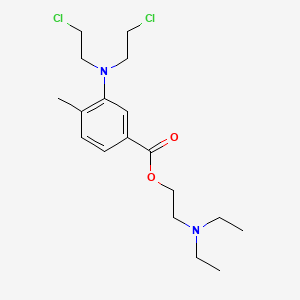
p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, 2-(diethylamino)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bis(2-chloroethyl)amino)-p-toluic acid 2-(diethylamino)ethyl ester is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a combination of chloroethyl and diethylamino groups, which contribute to its reactivity and versatility in chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bis(2-chloroethyl)amino)-p-toluic acid 2-(diethylamino)ethyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of p-toluic acid with bis(2-chloroethyl)amine under controlled conditions to form the intermediate 3-(Bis(2-chloroethyl)amino)-p-toluic acid. This intermediate is then esterified with 2-(diethylamino)ethanol in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
化学反応の分析
Types of Reactions
3-(Bis(2-chloroethyl)amino)-p-toluic acid 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of chlorine atoms.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
3-(Bis(2-chloroethyl)amino)-p-toluic acid 2-(diethylamino)ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Bis(2-chloroethyl)amino)-p-toluic acid 2-(diethylamino)ethyl ester involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their function. The diethylamino group may enhance the compound’s solubility and facilitate its transport within biological systems.
類似化合物との比較
Similar Compounds
Bis(2-chloroethyl)amine: Shares the chloroethyl functional group but lacks the p-toluic acid and diethylaminoethyl ester components.
p-Toluic acid derivatives: Compounds with similar aromatic structures but different substituents.
Diethylaminoethyl esters: Compounds with the diethylaminoethyl ester group but different core structures.
Uniqueness
3-(Bis(2-chloroethyl)amino)-p-toluic acid 2-(diethylamino)ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
特性
CAS番号 |
58278-35-6 |
|---|---|
分子式 |
C18H28Cl2N2O2 |
分子量 |
375.3 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate |
InChI |
InChI=1S/C18H28Cl2N2O2/c1-4-21(5-2)12-13-24-18(23)16-7-6-15(3)17(14-16)22(10-8-19)11-9-20/h6-7,14H,4-5,8-13H2,1-3H3 |
InChIキー |
SUXXQPYIEOMRBY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC(=O)C1=CC(=C(C=C1)C)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


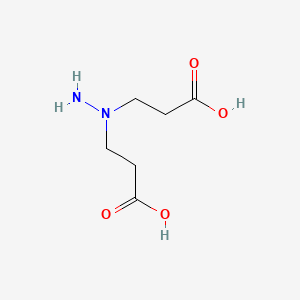
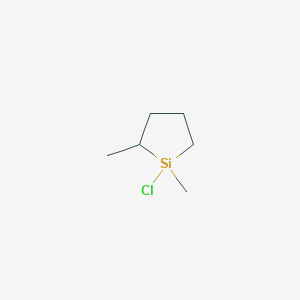
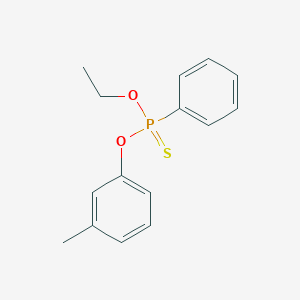
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
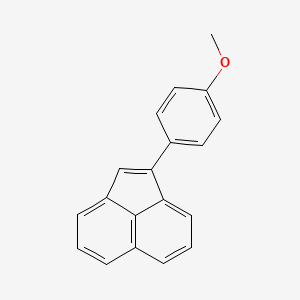
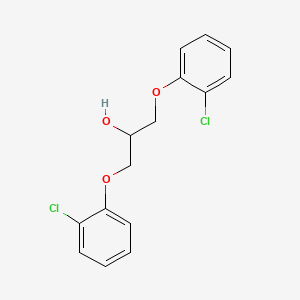
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
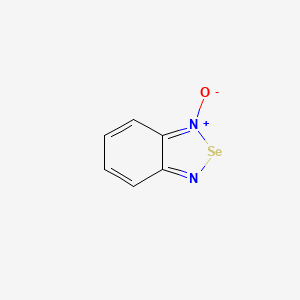
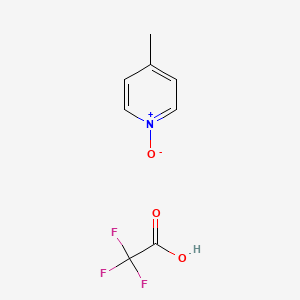
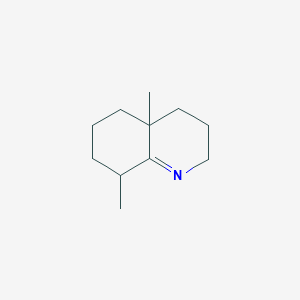
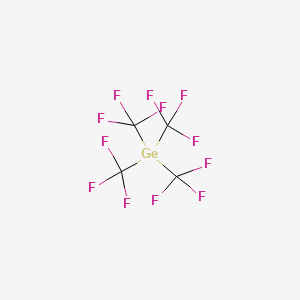
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)
